
Carumonam
Übersicht
Beschreibung
Carumonam ist ein Monobactam-Antibiotikum, das für seine Resistenz gegen Beta-Lactamase bekannt ist, Enzyme, die von Bakterien produziert werden und Beta-Lactam-Antibiotika abbauen können . Diese Resistenz macht this compound besonders wirksam gegen gramnegative Bakterien, einschließlich Mitgliedern der Familie Enterobacteriaceae, Pseudomonas aeruginosa und Haemophilus influenzae .
Vorbereitungsmethoden
Carumonam wird durch eine Reihe von chemischen Reaktionen synthetisiert, ausgehend von (2R, 3R)-Epoxysuccinsäure . Der Syntheseweg beinhaltet die Bildung eines Beta-Lactam-Rings, der ein Schlüsselelement der Struktur von Monobactam-Antibiotika ist. Die Reaktionsbedingungen umfassen typischerweise die Verwendung von Lösungsmitteln wie Dimethylsulfoxid (DMSO) und verschiedenen Reagenzien, um die Bildung der gewünschten chemischen Bindungen zu erleichtern . Industrielle Produktionsmethoden konzentrieren sich auf die Optimierung dieser Reaktionen, um hohe Ausbeuten und Reinheit des Endprodukts zu erzielen.
Analyse Chemischer Reaktionen
Carumonam unterliegt verschiedenen Arten chemischer Reaktionen, darunter:
Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, was zur Bildung verschiedener oxidierter Derivate führt.
Reduktion: Reduktionsreaktionen können die funktionellen Gruppen in this compound verändern, was möglicherweise seine antibakterielle Aktivität beeinflusst.
Substitution: Substitutionsreaktionen beinhalten den Austausch einer funktionellen Gruppe durch eine andere, die zur Herstellung von Analogen von this compound mit unterschiedlichen Eigenschaften verwendet werden kann.
Häufig verwendete Reagenzien bei diesen Reaktionen sind Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und verschiedene Nucleophile für Substitutionsreaktionen. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab .
Wissenschaftliche Forschungsanwendungen
Carumonam hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: this compound wird als Modellverbindung verwendet, um die Synthese und Reaktivität von Beta-Lactam-Antibiotika zu untersuchen.
Biologie: Forscher verwenden this compound, um die Mechanismen der bakteriellen Resistenz und die Rolle von Beta-Lactamase zu untersuchen.
5. Wirkmechanismus
This compound übt seine antibakteriellen Wirkungen aus, indem es Penicillin-bindende Proteine (PBPs) hemmt, die für die Synthese der bakteriellen Zellwand unerlässlich sind . Durch die Bindung an diese Proteine stört this compound die Bildung der bakteriellen Zellwand, was zu Zelllyse und Tod führt. Dieser Mechanismus ist besonders wirksam gegen gramnegative Bakterien aufgrund ihrer einzigartigen Zellwandstruktur .
Wirkmechanismus
Carumonam exerts its antibacterial effects by inhibiting penicillin-binding proteins (PBPs), which are essential for bacterial cell wall synthesis . By binding to these proteins, this compound disrupts the formation of the bacterial cell wall, leading to cell lysis and death. This mechanism is particularly effective against Gram-negative bacteria due to their unique cell wall structure .
Vergleich Mit ähnlichen Verbindungen
Carumonam ist einzigartig unter den Monobactam-Antibiotika aufgrund seiner hohen Resistenz gegen Beta-Lactamase und seinem breiten Wirkungsspektrum gegen gramnegative Bakterien . Ähnliche Verbindungen sind:
Ceftibuten: Ein Cephalosporin-Antibiotikum mit einem ähnlichen Wirkmechanismus, aber einer anderen chemischen Struktur.
Die einzigartige Struktur und Resistenz von this compound gegen Beta-Lactamase machen es zu einem wertvollen Werkzeug im Kampf gegen antibiotikaresistente Bakterien.
Biologische Aktivität
Carumonam, also known as AMA-1080 or RO-17-2301, is a novel N-sulfonated monocyclic β-lactam antibiotic that exhibits significant antibacterial properties, particularly against aerobic Gram-negative bacteria. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, in vitro and in vivo efficacy, pharmacokinetics, and clinical applications.
This compound functions by inhibiting bacterial cell wall synthesis, similar to other β-lactam antibiotics. It binds to penicillin-binding proteins (PBPs), disrupting the formation of peptidoglycan layers essential for bacterial integrity. The compound is particularly effective against Enterobacteriaceae and has shown a unique profile in its bactericidal and bacteriolytic activities.
In Vitro Antibacterial Activity
Research indicates that this compound has potent in vitro activity against various Gram-negative bacteria. A study comparing this compound with aztreonam revealed that both antibiotics exhibit strong bactericidal effects against Enterobacteriaceae at their minimal inhibitory concentration (MIC) levels. However, their bacteriolytic activity was limited primarily to enteric species like Escherichia coli and Serratia marcescens, with filamentation being a notable morphological change observed after exposure .
Table 1: In Vitro Activity of this compound Against Various Bacteria
Bacterial Species | MIC (µg/ml) | Activity Level |
---|---|---|
Escherichia coli | ≤ 0.5 | Strongly Bactericidal |
Klebsiella pneumoniae | ≤ 0.5 | Strongly Bactericidal |
Pseudomonas aeruginosa | 8-16 | Weakly Bactericidal |
Serratia marcescens | ≤ 0.5 | Strongly Bactericidal |
Gram-positive cocci | > 16 | Resistant |
Clinical Efficacy
This compound has been evaluated in several clinical studies, demonstrating its efficacy in treating infections caused by susceptible bacteria. In a study involving patients with various infections, including pneumonia and urinary tract infections, this compound exhibited an overall clinical cure rate of 84% and a bacteriological cure rate of 72% .
Case Study Overview
A clinical trial assessed this compound's effectiveness in treating bacterial sepsis. The study included 24 patients treated with either 1 g or 2 g doses administered three times daily. The results indicated significant clinical improvement across both dosage groups, with a notable absence of severe side effects .
Pharmacokinetics
The pharmacokinetic profile of this compound reveals important characteristics regarding its absorption, distribution, metabolism, and excretion:
- Elimination Half-Life : Approximately 1.3 to 1.5 hours.
- Volume of Distribution : Ranges from 0.16 to 0.19 L/kg.
- Clearance Rate : Increased clearance observed with multiple dosing regimens.
- Excretion : About 75% to 80% of the administered dose is excreted unchanged in urine within 24 hours .
Resistance Profile
This compound shows improved stability against certain β-lactamases compared to other antibiotics like aztreonam. This characteristic enhances its effectiveness against resistant strains of bacteria, particularly those producing extended-spectrum β-lactamases (ESBLs) .
Table 2: Comparative Resistance Profiles
Antibiotic | Stability Against β-Lactamases | Activity Against Resistant Strains |
---|---|---|
This compound | High | Effective |
Aztreonam | Moderate | Less effective |
Cefotaxime | Low | Variable |
Eigenschaften
IUPAC Name |
2-[(Z)-[1-(2-amino-1,3-thiazol-4-yl)-2-[[(2S,3S)-2-(carbamoyloxymethyl)-4-oxo-1-sulfoazetidin-3-yl]amino]-2-oxoethylidene]amino]oxyacetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N6O10S2/c13-11-15-4(3-29-11)7(17-28-2-6(19)20)9(21)16-8-5(1-27-12(14)23)18(10(8)22)30(24,25)26/h3,5,8H,1-2H2,(H2,13,15)(H2,14,23)(H,16,21)(H,19,20)(H,24,25,26)/b17-7-/t5-,8+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIMOJFJSJSIGLV-JNHMLNOCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(S1)N)C(=NOCC(=O)O)C(=O)NC2C(N(C2=O)S(=O)(=O)O)COC(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(N=C(S1)N)/C(=N/OCC(=O)O)/C(=O)N[C@H]2[C@H](N(C2=O)S(=O)(=O)O)COC(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N6O10S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3048312 | |
Record name | Carumonam | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3048312 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
466.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
87638-04-8 | |
Record name | Carumonam | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=87638-04-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Carumonam [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087638048 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Carumonam | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13553 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Carumonam | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3048312 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CARUMONAM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/486890PI06 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of carumonam?
A1: this compound exerts its antibacterial activity by binding to penicillin-binding proteins (PBPs) in gram-negative bacteria. [, ] It exhibits a high affinity for PBP 3, which is involved in bacterial cell wall synthesis. [] By inhibiting PBP 3, this compound disrupts peptidoglycan synthesis, leading to bacterial cell death. [, ]
Q2: What is the molecular formula and weight of this compound?
A2: The molecular formula of this compound sodium salt is C15H16N6O8S2Na2. Its molecular weight is 486.4 g/mol. []
Q3: Are there any spectroscopic data available for this compound?
A3: While the provided abstracts do not delve into detailed spectroscopic characterization, a study investigating the degradation kinetics of this compound utilized high-performance liquid chromatography (HPLC) for analysis. [] This suggests the use of UV detection for this compound quantification. []
Q4: How is this compound absorbed and distributed in the body?
A4: this compound, when administered intramuscularly or subcutaneously, demonstrates rapid absorption and achieves high concentrations in various tissues, including plasma, kidneys, liver, and lungs. [] This pharmacokinetic profile is comparable to that of aztreonam. []
Q5: What is the elimination half-life of this compound?
A5: The elimination half-life of this compound varies depending on the species and route of administration. In mice, the plasma half-life is approximately 0.24 hours following subcutaneous administration, whereas in dogs, it is around 1.10 hours after intramuscular administration. []
Q6: How is this compound metabolized and excreted?
A6: this compound undergoes minimal metabolism. [] The primary route of excretion is through urine, with recoveries ranging from 52% in dogs to 73% in rabbits. [] A minor portion is also excreted in bile. [] The major metabolite detected is AMA-1294, resulting from beta-lactam ring hydrolysis. []
Q7: Does renal impairment affect this compound pharmacokinetics?
A7: Yes, renal function significantly influences this compound pharmacokinetics. Studies have shown that the elimination half-life of this compound is prolonged in patients with renal impairment, necessitating dosage adjustments based on creatinine clearance. [, , ]
Q8: What is the spectrum of activity of this compound?
A8: this compound displays potent in vitro activity against a range of Gram-negative bacteria, including Enterobacteriaceae, Pseudomonas aeruginosa, and Haemophilus influenzae. [, , ] It exhibits limited activity against Streptococcus pneumoniae and is ineffective against Staphylococcus aureus and anaerobic bacteria. [, , ]
Q9: How does the activity of this compound compare to other antibiotics?
A9: this compound generally demonstrates comparable or superior in vitro activity against Enterobacteriaceae when compared to aztreonam, cefoperazone, ceftazidime, and cefsulodin. [, , , ] Notably, this compound exhibits greater efficacy against Klebsiella oxytoca compared to aztreonam. [, ] Against P. aeruginosa, this compound exhibits similar activity to aztreonam and ceftazidime. []
Q10: Has this compound been evaluated in animal models of infection?
A10: Yes, this compound demonstrated efficacy in murine models of intraperitoneal infections, thigh infections, and kidney infections caused by Gram-negative bacteria. [] Its in vivo activity correlated well with in vitro MIC data. [] Notably, a synergistic effect was observed when this compound was combined with gentamicin in a mouse model of urinary tract infection caused by P. aeruginosa. []
Q11: Are there any clinical studies evaluating the efficacy of this compound?
A11: Yes, clinical trials have investigated the efficacy of this compound in treating complicated and uncomplicated urinary tract infections. [, ] It showed comparable efficacy to ceftazidime in resolving these infections. [, ] Additionally, an open-label study demonstrated its effectiveness in treating Gram-negative sepsis. []
Q12: What are the mechanisms of resistance to this compound?
A12: While this compound demonstrates stability against many beta-lactamases, some isolates resistant to aztreonam and ceftazidime also exhibit resistance to this compound. [] This suggests that mechanisms beyond beta-lactamase production, such as altered penicillin-binding protein expression or reduced permeability, might contribute to resistance.
Q13: What is the safety profile of this compound?
A13: this compound is generally well-tolerated. [] Observed adverse effects in clinical trials were typically mild and transient, including phlebitis at the infusion site, gastrointestinal disturbances, and potential for nephrotoxicity, especially in patients with pre-existing renal impairment. [, , ]
Q14: Are there any ongoing research efforts to improve this compound's efficacy or address resistance?
A14: While the provided abstracts do not explicitly mention ongoing research, future investigations could focus on elucidating resistance mechanisms beyond beta-lactamases and developing strategies to circumvent them. Further exploration of combination therapies, particularly those demonstrating synergy in preclinical models, could also be beneficial.
Q15: Are there any potential applications of this compound beyond treating bacterial infections?
A15: Interestingly, research suggests that this compound might possess immunomodulatory properties. It has been shown to enhance the reactivity of certain Escherichia coli strains with antisera and monoclonal antibodies by altering the bacterial cell surface. [, ] This finding hints at potential applications in diagnostics or vaccine development, but further investigation is needed.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.